molecular formula C5H6N2O B048312 2-Hydroxy-5-methylpyrazine CAS No. 20721-17-9

2-Hydroxy-5-methylpyrazine

Cat. No. B048312
CAS RN: 20721-17-9
M. Wt: 110.11 g/mol
InChI Key: MJJNWPBBFIRYCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxy-5-methylpyrazine and related compounds involves various methods, including bioconversion and chemical reactions. One study describes the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a related compound, using Agrobacterium sp. DSM 6336, demonstrating the potential for microbial synthesis of complex pyrazines (Wieser, Heinzmann, & Kiener, 1997). Another method highlights the one-pot synthesis from renewable 1,3-dihydroxyacetone, showcasing an efficient and green synthesis approach (Song et al., 2017).

Molecular Structure Analysis

Molecular structure analyses of pyrazine derivatives are crucial for understanding their chemical behavior. X-ray crystallography and NMR studies help elucidate the configurations, conformations, and tautomeric states of these compounds. For instance, studies on related pyrazoles and pyrazines have revealed significant insights into their crystal packing and molecular interactions, emphasizing the importance of structural characterization (Pinto et al., 1999).

Chemical Reactions and Properties

2-Hydroxy-5-methylpyrazine undergoes various chemical reactions, including nitrosation, nitration, and bromination, showcasing its reactive nature and versatility in chemical synthesis. The compound's ability to participate in multiple reactions makes it a valuable intermediate for developing new materials and molecules (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Physical Properties Analysis

The physical properties of 2-Hydroxy-5-methylpyrazine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including its role as a chemical intermediate or a flavoring agent.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions and its potential applications. Studies on methylation and tautomeric equilibrium provide insights into the compound's chemical properties and its stability in different environments (Voegel, von Krosigk, & Benner, 1993).

Scientific Research Applications

Application Summary

An efficient and green method for the synthesis of 2-hydroxymethyl-5-methylpyrazine was achieved from biomass derived 1,3-dihydroxyacetone and diammonium phosphate via a one-pot reaction .

Method of Application

The product yield was as high as 72% under optimized conditions of pH = 8.0–9.1 at 90 °C for 1 hour in a dioxane and water mixture as a solvent .

Results or Outcomes

The reaction resulted in a high yield of 2-hydroxymethyl-5-methylpyrazine, demonstrating the potential of this method for efficient and environmentally friendly synthesis .

2. Medicinal Chemistry

Application Summary

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .

Method of Application

The review discussed various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Results or Outcomes

According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

3. Chemical Ecology

Application Summary

2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine is a compound that has been identified as a wasp pheromone .

Method of Application

The synthesis of this compound involves a robust synthetic route, which enables rapid access to alocasin A, while providing a roadmap to generate structurally related synthetic analogues for more extensive biological studies .

Results or Outcomes

The successful synthesis of this compound opens up possibilities for more extensive studies on wasp behavior and communication .

Safety And Hazards

When handling 2-Hydroxy-5-methylpyrazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

5-methyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJNWPBBFIRYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174787
Record name 2-Hydroxy-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methylpyrazine

CAS RN

20721-17-9
Record name 2-Hydroxy-5-methylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methylpyrazine
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Record name 2-Hydroxy-5-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-5-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX039G48ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Nishie, AC Waiss Jr, AC Keyl - Toxicology and applied pharmacology, 1970 - Elsevier
… does not have a distinctive odor; however, its derivatives have characteristic odors, eg, 2,3-dimethylpyrazine has the aroma of green bananas, while 2-hydroxy-5methylpyrazine in …
Number of citations: 27 www.sciencedirect.com
G Karmas, PE Spoerri - Journal of the American Chemical Society, 1952 - ACS Publications
… 2hydroxy-6-methylpyrazine (8%) and 2-hydroxy-5methylpyrazine (27%). The latter isomer had … Concentration of the acetone extracts gave brown, crude 2-hydroxy-5-methylpyrazine in …
Number of citations: 117 pubs.acs.org
O Vogl, EC Taylor - Journal of the American Chemical Society, 1959 - ACS Publications
… Although Jones claimed to have obtained 2-hydroxy-5-methylpyrazine-3-carboxamide from the condensation of methylglyoxal with aminomalondiamide, later work10·11 has shown that …
Number of citations: 16 pubs.acs.org
GPG Dick, HCS Wood - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… The starting material, 2-hydroxy5-methylpyrazine-3-carboxyamide, has been obtained by the condensation of methyl glyoxal with aminomalonamide (Jones, bc. C;t.). That this type of …
Number of citations: 8 pubs.rsc.org
KM Klinger, F Liebner, T Hosoya… - Journal of agricultural …, 2013 - ACS Publications
Ammoxidized technical lignins are valuable soil-improving materials that share many similarities with native terrestrial humic substances. In contrast to lignins, the chemical fate of …
Number of citations: 11 pubs.acs.org
E Plebanek, E Lescrinier, G Andrei, R Snoeck… - European Journal of …, 2018 - Elsevier
The synthesis of emimycin, 5-substituted emimycin analogues and the corresponding ribo- and 2′-deoxyribonucleoside derivatives is described. Emimycin, its 5-substituted congeners …
Number of citations: 7 www.sciencedirect.com
G Karmas - 1955 - search.proquest.com
… The acetone filtrate was concentrated under vacuum to a brown residue of crude 2-hydroxy-5-methylpyrazine. This was difficult to purify because it decomposed on warming, even in a …
Number of citations: 0 search.proquest.com

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